molecular formula C5H3ClN2O B1319206 3-Pyridazinecarbonyl chloride CAS No. 499770-82-0

3-Pyridazinecarbonyl chloride

Cat. No.: B1319206
CAS No.: 499770-82-0
M. Wt: 142.54 g/mol
InChI Key: IQSQSSQXPUBICC-UHFFFAOYSA-N
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Description

3-Pyridazinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . Its molecular weight is 142.54 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.54 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

1. Structural and Molecular Studies

Research by Pazderski et al. (2004) explored zinc triad metal chloride complexes with pyridazine. They synthesized [M(pyridazine)Cl2]n type complexes, where M=Zn(II), Cd(II), Hg(II), and studied their crystal and molecular structures. The central atoms in these complexes had a geometry of square bipyramid and were bridged by axial pyridazines and equatorial chlorides, demonstrating the versatility of pyridazine derivatives in structural chemistry (Pazderski et al., 2004).

2. Ligand Coordination in Metal Complexes

Álvarez et al. (2015) examined the coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine (a pyridylindolizine, Py-indz) ligand to several metal moieties. They highlighted the ligand's electronic properties, which are similar to classical ligands like 2,2′-bipyridine and 1,10-phenanthroline. This research illustrates the potential of pyridazine derivatives as ligands in complex metal chemistry (Álvarez et al., 2015).

3. Synthesis of Pyridazine Derivatives

Garve et al. (2016) demonstrated an efficient method for synthesizing diverse pyridazine derivatives through a [3 + 3]-cycloaddition of donor-acceptor cyclopropanes and nitrile imines generated in situ. Their work provides insights into the versatility of pyridazine-based compounds in organic synthesis (Garve et al., 2016).

4. Catalysis and Coordination Chemistry

Aghapoor et al. (2013) utilized silica-supported bismuth(III) chloride in the condensation of 1,2-dicarbonyls with arene-1,2-diamines, producing quinoxaline and pyrido[2,3-b]pyrazine compounds. This study highlights the use of pyridazine derivatives in catalysis and coordination chemistry (Aghapoor et al., 2013).

5. Electrochemical and Magnetic Properties

Ghumaan et al. (2005) explored complexes of 3,6-bis(2'-pyridyl)pyridazine with ruthenium, revealing insights into the electrochemical and magnetic properties of these complexes. Such studies are crucial for understanding the electronic characteristics of pyridazine complexes in various applications (Ghumaan et al., 2005).

6. Application in Water Oxidation

Zong and Thummel (2005) reported on a family of Ru complexes for water oxidation involving ligands like 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine. This underscores the potential of pyridazine derivatives in catalyzing important reactions like water oxidation (Zong & Thummel, 2005).

Safety and Hazards

When handling 3-Pyridazinecarbonyl chloride, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 3-Pyridazinecarbonyl chloride are not detailed in the available resources, it’s worth noting that pyridazine derivatives have been gaining popularity since the 1970s due to their successful use in pharmaceutics and agrochemistry .

Biochemical Analysis

Biochemical Properties

3-Pyridazinecarbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves covalent interactions, which can be irreversible. Additionally, this compound can interact with DNA and RNA, affecting gene expression. It can also modulate the activity of transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over time, its activity may decrease due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function. At higher doses, it can induce toxic effects, such as liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic fluxes and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

pyridazine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSQSSQXPUBICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598650
Record name Pyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-82-0
Record name Pyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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